
Methyl 5,6-dibromopicolinate
説明
Methyl 5,6-dibromopicolinate (MDP) is an organic compound belonging to the group of dibromopicolinates, which have been studied for their ability to act as electron transfer agents in a variety of reactions. MDP is a brominated derivative of pyridine-3-carboxylic acid (3-pyridinecarboxylic acid), and is used in a wide range of applications, including synthesis of novel compounds, drug delivery, and as a catalyst for chemical reactions.
科学的研究の応用
DNA Binding and Biological Activity
Research has shown the relationship between molecular structure and biological activity of compounds, including those related to Methyl 5,6-dibromopicolinate. For instance, platinum(II) complexes incorporating methylated derivatives of phenanthroline displayed significant variation in cytotoxicities, influenced by their methylation patterns. These compounds, particularly those with specific methyl substitutions, exhibited greater biological activity due to their ability to intercalate with DNA, suggesting potential applications in cancer therapy and genetic research (Brodie, Collins, & Aldrich-Wright, 2004).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial and anti-inflammatory properties of novel compounds, including those structurally related to this compound, have been investigated. These studies have identified compounds with potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as anti-inflammatory effects in animal models, indicating potential for the development of new therapeutic agents (Al-Abdullah et al., 2014).
Tubulin Polymerization Inhibition
Certain derivatives related to this compound have been identified as inhibitors of tubulin polymerization, a critical process in cell division. These compounds disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underscores the potential application of these compounds as anticancer agents, highlighting their ability to target the microtubule network within cells (Minegishi et al., 2015).
Interaction with Metal Ions
The interaction of this compound derivatives with metal ions has been explored for their potential in forming complexes that exhibit unique pharmacological and biochemical properties. These interactions have implications for understanding the molecular mechanisms of metal-mediated biological processes and developing metal-based drugs (Dömötör et al., 2017).
Neurotransmitter-Gated Ion Channels
The effects of compounds on neurotransmitter-gated ion channels have been studied, providing insights into the molecular actions of anesthetics and the modulation of neurotransmitter systems. This research contributes to the understanding of how certain compounds can influence neural activity and has potential implications for the development of neurological drugs (Hara & Harris, 2002).
特性
IUPAC Name |
methyl 5,6-dibromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHRXCVWNSIURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673208 | |
| Record name | Methyl 5,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214375-13-9 | |
| Record name | Methyl 5,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503401.png)
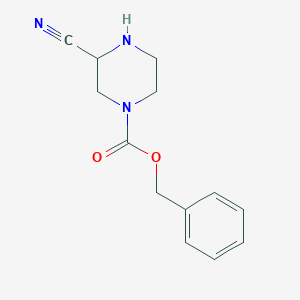
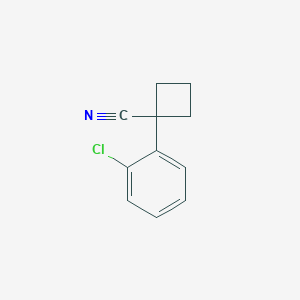
![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)
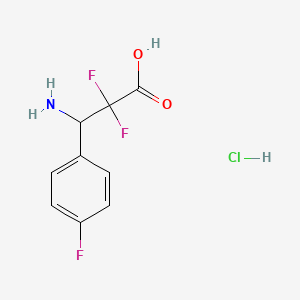


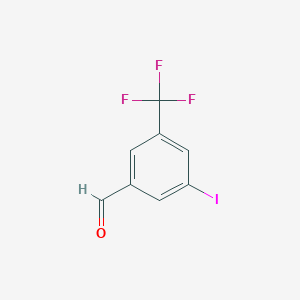
![7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503439.png)
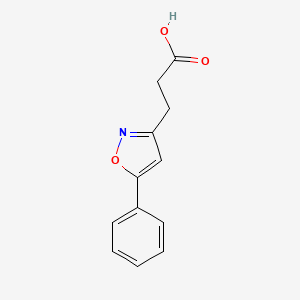


![4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B1503451.png)
